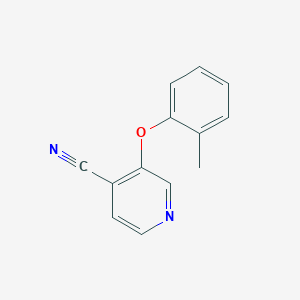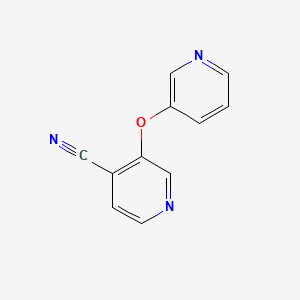
3-(2-methylphenoxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenoxy)pyridine-4-carbonitrile (3-MPCN) is a heterocyclic aromatic compound that is of interest for its potential applications in scientific research. 3-MPCN is a derivative of pyridine, which is a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and relatively stable compound, and can be synthesized in the laboratory through a variety of methods. 3-MPCN has been studied for its potential applications in a variety of scientific research areas, including biochemistry and physiology.
科学研究应用
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3-(2-methylphenoxy)pyridine-4-carbonitrile has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in certain types of cancer cells. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
实验室实验的优点和局限性
The main advantage of using 3-(2-methylphenoxy)pyridine-4-carbonitrile in laboratory experiments is its relatively low cost and easy availability. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving humans or animals, due to its potential toxicity. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving long-term exposure, as it can degrade over time.
未来方向
The potential applications of 3-(2-methylphenoxy)pyridine-4-carbonitrile are still being explored. Further research is needed to determine its potential efficacy in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile and its potential toxicity. Additionally, further research is needed to explore the potential use of 3-(2-methylphenoxy)pyridine-4-carbonitrile in combination with other compounds, as well as its potential use in other scientific research areas, such as materials science and nanotechnology.
合成方法
3-(2-methylphenoxy)pyridine-4-carbonitrile can be synthesized through a variety of methods, including the reaction of pyridine and 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 70°C. The reaction can also be carried out in the presence of a catalyst, such as palladium chloride, to increase the reaction rate. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
3-(2-methylphenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-4-2-3-5-12(10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUTWHLOCXGQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)pyridine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)

![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)



![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)